molecular formula C8H17NO2 B12082962 (R)-3-Aminooctanoic acid CAS No. 131347-77-8

(R)-3-Aminooctanoic acid

Cat. No.: B12082962
CAS No.: 131347-77-8
M. Wt: 159.23 g/mol
InChI Key: FYHHDJRMDOBZJF-SSDOTTSWSA-N
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Description

Octanoic acid, 3-amino-, (3R)-: is a chiral amino acid derivative of octanoic acid It is characterized by the presence of an amino group at the third carbon of the octanoic acid chain, with the (3R) configuration indicating the specific spatial arrangement of the atoms around the chiral center

Preparation Methods

Synthetic Routes and Reaction Conditions:

    Classical Synthesis: The synthesis of Octanoic acid, 3-amino-, (3R)- can be achieved through the amination of octanoic acid derivatives.

    Enzymatic Synthesis: Enzymatic methods can also be employed, where specific enzymes catalyze the conversion of octanoic acid to its amino derivative.

Industrial Production Methods: Industrial production typically involves the large-scale synthesis of the compound using optimized versions of the classical or enzymatic methods. The choice of method depends on factors such as cost, yield, and environmental impact.

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

    Substitution: Nucleophiles such as alkyl halides or acyl chlorides are used in substitution reactions.

Major Products:

    Oxidation: Nitro or nitroso derivatives.

    Reduction: Amines or alcohols.

    Substitution: Substituted amino acid derivatives.

Mechanism of Action

The mechanism of action of Octanoic acid, 3-amino-, (3R)- involves its interaction with specific molecular targets and pathways. It can act as a substrate for enzymes involved in fatty acid metabolism, influencing various metabolic pathways . The compound’s chiral nature allows it to interact selectively with biological molecules, leading to specific physiological effects.

Comparison with Similar Compounds

    Octanoic acid: A straight-chain saturated fatty acid with similar structural features but lacking the amino group.

    3-Aminocaprylic acid: Another amino acid derivative of octanoic acid but with different stereochemistry.

Uniqueness:

Properties

CAS No.

131347-77-8

Molecular Formula

C8H17NO2

Molecular Weight

159.23 g/mol

IUPAC Name

(3R)-3-aminooctanoic acid

InChI

InChI=1S/C8H17NO2/c1-2-3-4-5-7(9)6-8(10)11/h7H,2-6,9H2,1H3,(H,10,11)/t7-/m1/s1

InChI Key

FYHHDJRMDOBZJF-SSDOTTSWSA-N

Isomeric SMILES

CCCCC[C@H](CC(=O)O)N

Canonical SMILES

CCCCCC(CC(=O)O)N

Origin of Product

United States

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